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molecular formula C9H19N B1593781 1-Butylpiperidine CAS No. 4945-48-6

1-Butylpiperidine

Cat. No. B1593781
M. Wt: 141.25 g/mol
InChI Key: AXWLKJWVMMAXBD-UHFFFAOYSA-N
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Patent
US07998457B2

Procedure details

45.0 g piperidine (0.53 mol) was added to 150 g ethyl ether. 48.6 g iodobutane (0.26 mol) was then added drop wise. After 3 days the resulting piperidine hydroiodide salt was removed by filtration and the N-butylpiperidine was recovered from the ether solution.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
solvent
Reaction Step One
Quantity
48.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.I[CH2:8][CH2:9][CH2:10][CH3:11]>C(OCC)C>[CH2:8]([N:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)[CH2:9][CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
150 g
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
48.6 g
Type
reactant
Smiles
ICCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 3 days the resulting piperidine hydroiodide salt was removed by filtration
Duration
3 d
CUSTOM
Type
CUSTOM
Details
the N-butylpiperidine was recovered from the ether solution

Outcomes

Product
Name
Type
Smiles
C(CCC)N1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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